molecular formula C4H3N3O5 B3040317 2-(4-Nitro-1,2,5-oxadiazol-3-yl)acetic acid CAS No. 186044-14-4

2-(4-Nitro-1,2,5-oxadiazol-3-yl)acetic acid

Cat. No. B3040317
CAS RN: 186044-14-4
M. Wt: 173.08 g/mol
InChI Key: FPOFATNKKIPHTR-UHFFFAOYSA-N
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Description

“2-(4-Nitro-1,2,5-oxadiazol-3-yl)acetic acid” is a compound that belongs to the class of organic compounds known as nitrofurans . These are compounds containing a furan ring which bears a nitro group .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a safer, convenient, and scalable synthesis for 3,4-bis (4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-2-oxide (BNFF or DNTF) is described . The reaction process of tandem nitration–cyclization was optimized, and the thermal stability of the optimal reaction system was studied .


Molecular Structure Analysis

The structure of similar compounds has been confirmed by single-crystal X-ray diffraction . From the X-ray structure, a bifurcated intramolecular H bond was observed .


Chemical Reactions Analysis

The reaction process of similar compounds involves tandem nitration–cyclization .

Scientific Research Applications

Secondary Explosive and Oxidizer

ANFF-1 exhibits a relatively high density (1.782 g/mL) and a low melting point (100 °C). These characteristics make it attractive as a secondary explosive and oxidizer. Its structural similarity to another heterocyclic energetic compound, 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-1-oxide (BNFF), positions ANFF-1 as a potential alternative in weapon applications .

Fluorescent Probes and Sensors

The 1,2-diazole fragment present in ANFF-1 acts as an electron-withdrawing group. Consequently, ANFF-1 can be utilized as a fluorescent probe or sensor. Researchers have explored its potential in fluorescence-based detection systems, benefiting from increased quantum yield and improved stability .

Computational Chemistry and Modeling

Geometry structures of ANFF-1 can be obtained through Density Functional Theory (DFT) modeling. Researchers can use computational chemistry to predict its behavior, reactivity, and stability. Such studies contribute to a deeper understanding of ANFF-1’s properties.

properties

IUPAC Name

2-(4-nitro-1,2,5-oxadiazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O5/c8-3(9)1-2-4(7(10)11)6-12-5-2/h1H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOFATNKKIPHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NON=C1[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601282645
Record name 4-Nitro-1,2,5-oxadiazole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601282645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitro-1,2,5-oxadiazol-3-yl)acetic acid

CAS RN

186044-14-4
Record name 4-Nitro-1,2,5-oxadiazole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186044-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-1,2,5-oxadiazole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601282645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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